molecular formula C31H25NO5 B557721 Fmoc-D-Bpa-OH CAS No. 117666-97-4

Fmoc-D-Bpa-OH

Cat. No. B557721
M. Wt: 491,52 g/mole
InChI Key: SYOBJKCXNRQOGA-MUUNZHRXSA-N
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Description

Fmoc-D-Bpa-OH, also known as Fmoc-4-benzoyl-D-phenylalanine, is a derivative of phenylalanine . It is used as a reagent in the identification of potent muscarinic acetylcholine receptor antagonists .


Synthesis Analysis

Fmoc-D-Bpa-OH is frequently used as a protecting group for amines. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular formula of Fmoc-D-Bpa-OH is C31H25NO5, and its molecular weight is 491.53 . The molecule contains a total of 66 bonds, including 41 non-H bonds, 27 multiple bonds, 9 rotatable bonds, 3 double bonds, and 24 aromatic bonds .


Chemical Reactions Analysis

Fmoc-D-Bpa-OH is used in Fmoc solid-phase peptide synthesis . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .


Physical And Chemical Properties Analysis

Fmoc-D-Bpa-OH is a white to faint beige powder . It has a quality level of 100 and an assay of ≥98.0% (HPLC) . The storage temperature is 2-8°C .

Scientific Research Applications

  • Synthesis of α,α-Disubstituted Amino Acid Derivatives : Fmoc-S5-OH, a derivative similar to Fmoc-D-Bpa-OH, is used in synthesizing α,α-disubstituted alkenyl amino acid derivatives. These are valuable monomers for constructing stapled peptide derivatives, with synthetic access possible using chiral auxiliaries (Watson et al., 2019).

  • Surface Modification of Black Phosphorus Nanosheets : A tailored tripeptide including Fmoc-Lys-Lys-Phe (Fmoc-KKF) was synthesized for surface modification of black phosphorus nanosheets. This enhances stability and cell compatibility, highlighting the use of Fmoc-modified peptides in nanomaterial applications (Wang et al., 2018).

  • Oxidative Stress Markers in Urine : Research involving bisphenol compounds like Fmoc-D-Bpa-OH examined their association with oxidative stress markers in urine. This is crucial in understanding the environmental and health impacts of such chemicals (Wang et al., 2019).

  • Native Chemical Ligation in Protein Synthesis : Fmoc-D-Bpa-OH derivatives are used in preparing protected peptidyl thioester intermediates for native chemical ligation, a method crucial for synthesizing small proteins and semi-synthesizing larger ones (Gross et al., 2005).

  • Degradation of Environmental Pollutants : Research involving natural Fe-bearing manganese ore facilitated the degradation of bisphenol A, a process potentially involving Fmoc-D-Bpa-OH as a comparative substance (Yan et al., 2018).

  • Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, similar in structure to Fmoc-D-Bpa-OH, are used for antibacterial and anti-inflammatory purposes in biomedical materials (Schnaider et al., 2019).

Safety And Hazards

Fmoc-D-Bpa-OH may be harmful if inhaled, absorbed through skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

While specific future directions for Fmoc-D-Bpa-OH were not found in the search results, the use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread . This suggests that Fmoc-D-Bpa-OH could continue to play a significant role in peptide synthesis and related research.

properties

IUPAC Name

(2R)-3-(4-benzoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25NO5/c33-29(21-8-2-1-3-9-21)22-16-14-20(15-17-22)18-28(30(34)35)32-31(36)37-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,32,36)(H,34,35)/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOBJKCXNRQOGA-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201177705
Record name 4-Benzoyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Bpa-OH

CAS RN

117666-97-4
Record name 4-Benzoyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117666-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzoyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
R Drozdz, E Hintermann, H Tanner… - Journal of peptide …, 1999 - Wiley Online Library
A photoreactive analogue of human melanin‐concentrating hormone was designed, [d‐Bpa 13 ,Tyr 19 ]‐MCH, containing the d‐enantiomer of photolabile p‐benzoylphenylalanine (Bpa…
Number of citations: 13 onlinelibrary.wiley.com
Y Kobayashi - 2018 - repository.kulib.kyoto-u.ac.jp
Iron is an indispensable element for organisms and plays a pivotal role in physiological reactions. For example, cytochrome P450 contains an Fe (II)/Fe (III) at the active site to catalyze …
Number of citations: 4 repository.kulib.kyoto-u.ac.jp
S Hindi - 2007 - search.proquest.com
… Next, the resin was washed 3 times with DMF and a coupling of Fmoc-DBpa-OH was performed via DCC/HOBT activation: Fmoc-Bpa-OH (147.5 mg, 0.30 mmol, 2 eq), HOBT (0.041 ml, …
Number of citations: 0 search.proquest.com
IPC Class, A USPC - 2012 - patentsencyclopedia.com
Disclosed are 2-quinoxalinol salen compounds and in particular 2-quinoxalinol salen Schiff-base ligands. The disclosed 2-quinoxalinol salen compounds may be utilized as ligands for …
Number of citations: 0 www.patentsencyclopedia.com
ЧК ДОНГ - 2008 - elibrary.ru
Раскрываются рилизинг-пептиды ростового гормона формулы (I): R 1-A 1-A 2-A 3-A 4-A 5-R 2, где: А 1 обозначает Aib, Apc или Inp; А 2 обозначает D-Bal, D-Bip, D-Bpa, D-Dip, D…
Number of citations: 0 elibrary.ru
Р ДАТТА, ЧК ДОНГ - 2011 - elibrary.ru
Группа изобретений относится к медицине, а именно к гастроэнтерологии и может быть использована для стимуляции двигательной функции желудочно-кишечного тракта. …
Number of citations: 2 elibrary.ru

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